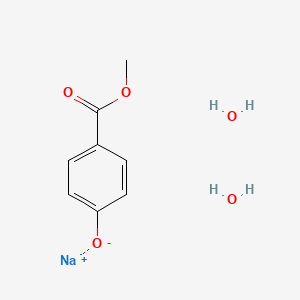
Sodium 4-(methoxycarbonyl)phenolate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(methoxycarbonyl)phenolate dihydrate is a chemical compound with the molecular formula C8H7NaO3·2H2O. It is also known as the sodium salt of methyl 4-hydroxybenzoate. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-(methoxycarbonyl)phenolate dihydrate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of a sulfuric acid catalyst. The resulting methyl 4-hydroxybenzoate is then neutralized with a sodium hydroxide solution to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(methoxycarbonyl)phenolate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The phenolate group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Sodium 4-(methoxycarbonyl)phenolate dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a preservative in biological samples.
Medicine: It has applications in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: The compound is used in the production of cosmetics, food preservatives, and other industrial products
Mechanism of Action
The mechanism of action of sodium 4-(methoxycarbonyl)phenolate dihydrate involves its interaction with specific molecular targets. The phenolate group can act as a nucleophile, participating in various chemical reactions. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
Sodium 4-(methoxycarbonyl)phenolate dihydrate can be compared with other similar compounds, such as:
Sodium benzoate: Used as a preservative in food and beverages.
Methylparaben: Commonly used in cosmetics and pharmaceuticals as a preservative.
Ethylparaben: Another paraben used for its antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C8H11NaO5 |
|---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
sodium;4-methoxycarbonylphenolate;dihydrate |
InChI |
InChI=1S/C8H8O3.Na.2H2O/c1-11-8(10)6-2-4-7(9)5-3-6;;;/h2-5,9H,1H3;;2*1H2/q;+1;;/p-1 |
InChI Key |
PKZWFTTUGMYIPE-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[O-].O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


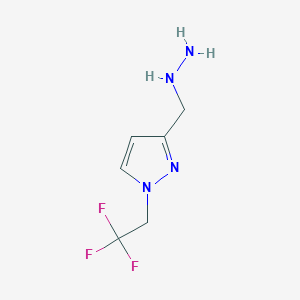
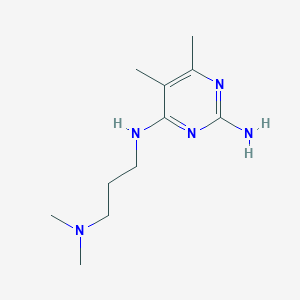

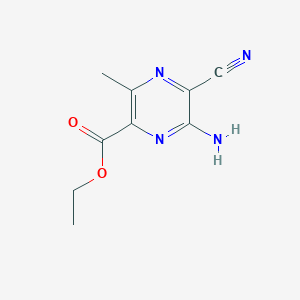
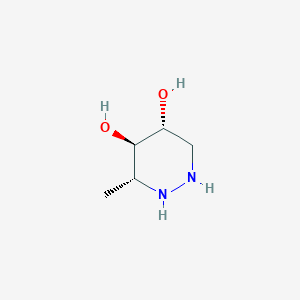
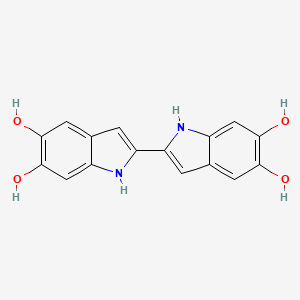

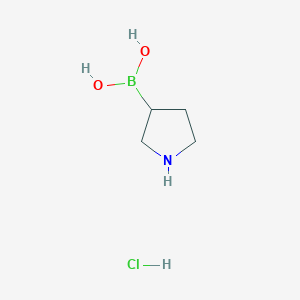
![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)
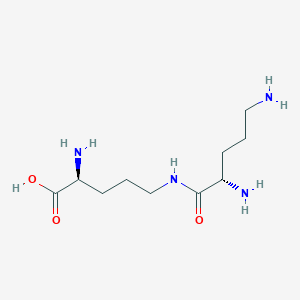
![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)
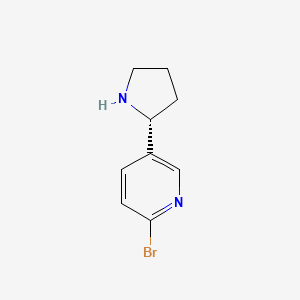
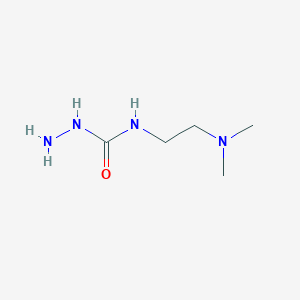
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
